4-(2-Oxo-1,2,3,4-Tetrahydrochinolin-6-yl)oxy Cilostazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol” is a compound with the molecular weight of 530.62 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

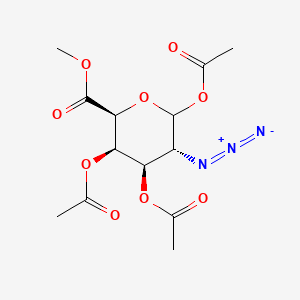

Molecular Structure Analysis

The molecular formula of this compound is C29H34N6O4 . The InChI code is 1S/C13H15NO4/c15-12-6-3-9-8-10 (4-5-11 (9)14-12)18-7-1-2-13 (16)17/h4-5,8H,1-3,6-7H2, (H,14,15) (H,16,17) .Physical And Chemical Properties Analysis

This compound is a solid, white to off-white in color . It has a melting point of >195°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . The compound should be stored in an amber vial, in a -20°C freezer .Wissenschaftliche Forschungsanwendungen

Phosphodiesterase III A (PDE3A)-Inhibitor

“4-(2-Oxo-1,2,3,4-Tetrahydrochinolin-6-yl)oxy Cilostazol” ist ein potenter Phosphodiesterase III A (PDE3A)-Inhibitor . PDE3A ist ein Enzym, das zyklisches AMP abbaut, ein Molekül, das eine entscheidende Rolle bei der Energieübertragung und Signaltransduktion in Zellen spielt .

Inhibitor der Adenosin-Aufnahme

Diese Verbindung ist auch ein Inhibitor der Adenosin-Aufnahme . Adenosin ist ein Neurotransmitter, der verschiedene Funktionen im Körper hat, darunter die Regulierung der Herzfrequenz und des Blutflusses .

Antimitische Eigenschaften

Die Verbindung hat antimitische Eigenschaften , d.h. sie kann die Zellproliferation hemmen. Dies könnte potenziell nützlich bei der Behandlung von Krankheiten sein, die durch abnormales Zellwachstum gekennzeichnet sind, wie z. B. Krebs .

Antithrombotische Eigenschaften

Sie hat antithrombotische Eigenschaften , d.h. sie kann die Bildung von Blutgerinnseln verhindern oder reduzieren. Dies könnte vorteilhaft bei der Behandlung von Erkrankungen wie tiefer Venenthrombose oder Schlaganfall sein .

Vasodilatorische Eigenschaften

Die Verbindung hat vasodilatorische Eigenschaften , d.h. sie kann Blutgefäße erweitern. Dies könnte nützlich bei der Behandlung von Erkrankungen wie Bluthochdruck und Angina sein

Wirkmechanismus

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemische Analyse

Biochemical Properties

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol plays a significant role in biochemical reactions by inhibiting phosphodiesterase III A (PDE3A) with an IC50 value of 0.2 µM . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. The compound also inhibits adenosine uptake, which further contributes to its biochemical effects. The interactions of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol with PDE3A and adenosine transporters are crucial for its function.

Cellular Effects

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has been shown to influence various cellular processes. It exerts antimitogenic effects, which means it can inhibit cell proliferation. Additionally, it has antithrombotic properties, preventing the formation of blood clots. The compound also acts as a vasodilator, relaxing blood vessels and improving blood flow. These effects are mediated through the increase in cAMP levels, which influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves its binding to PDE3A, leading to the inhibition of this enzyme. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. The compound also inhibits adenosine uptake, which enhances its effects on cAMP levels and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol have been observed to change over time. The compound is light-sensitive and should be stored in amber vials at -20°C to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in in vitro and in vivo studies. Long-term exposure to the compound has shown sustained effects on cellular function, particularly in terms of its antimitogenic and vasodilatory properties.

Dosage Effects in Animal Models

The effects of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE3A and increases cAMP levels, leading to its desired biochemical and cellular effects. At higher doses, toxic or adverse effects may be observed. These effects include potential cardiotoxicity and other systemic toxicities, which highlight the importance of determining the appropriate dosage for therapeutic use .

Metabolic Pathways

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is involved in metabolic pathways that regulate cAMP levels. The inhibition of PDE3A by the compound prevents the breakdown of cAMP, leading to its accumulation within cells. This accumulation activates PKA and other downstream signaling pathways, which mediate the compound’s effects on cellular functions. The compound may also interact with other enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Within cells and tissues, 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects. The distribution of the compound within tissues is crucial for its therapeutic efficacy and can influence its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, such as PDE3A, to exert its biochemical and cellular effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the reaction of 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione with 4-bromobutyryl chloride followed by cyclization with sodium ethoxide and subsequent reaction with Cilostazol.", "Starting Materials": ["6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione", "4-bromobutyryl chloride", "sodium ethoxide", "Cilostazol"], "Reaction": ["Step 1: 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione is reacted with 4-bromobutyryl chloride in the presence of a base to form 4-(2-bromoacetyl)-1,2,3,4-tetrahydroquinoline-2,5-dione.", "Step 2: The intermediate product from step 1 is cyclized with sodium ethoxide to form 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid.", "Step 3: The final step involves the reaction of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid with Cilostazol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol."] } | |

CAS-Nummer |

1796891-27-4 |

Molekularformel |

C29H34N6O4 |

Molekulargewicht |

530.629 |

IUPAC-Name |

6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |

InChI-Schlüssel |

GJXNGCFWGJQETE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |

Synonyme |

6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

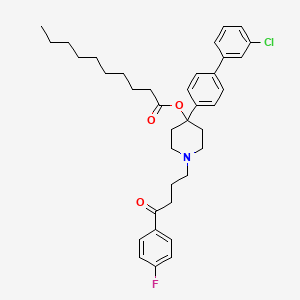

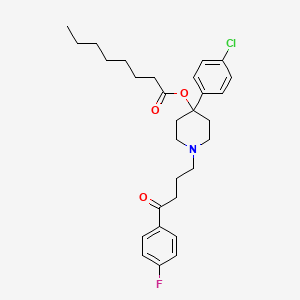

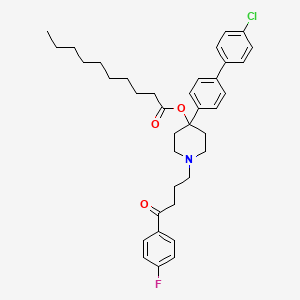

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)

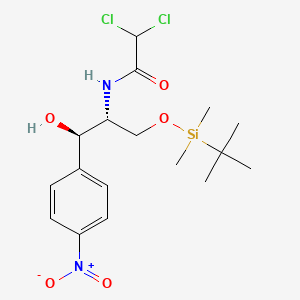

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)